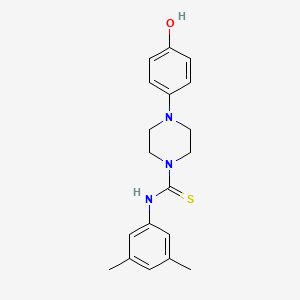![molecular formula C26H29ClN4O2 B10870548 6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B10870548.png)
6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: This step involves nucleophilic substitution reactions where the quinoline derivative reacts with piperidine under basic conditions.
Incorporation of the Piperazine Moiety: The final step involves the coupling of the piperidine-quinoline intermediate with 4-methylpiperazine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the quinoline core, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Acidic or basic catalysts for Friedländer synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of quinoline derivatives.
Scientific Research Applications
6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies exploring its interactions with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, aiming to understand its absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: These compounds share the piperazine moiety and are known for their antibacterial activity.
Indole Derivatives: Indole-based compounds have diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-chloro-3-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H29ClN4O2 |
|---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
6-chloro-3-[3-(4-methylpiperazine-1-carbonyl)piperidin-1-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H29ClN4O2/c1-29-12-14-30(15-13-29)26(33)19-8-5-11-31(17-19)24-23(18-6-3-2-4-7-18)21-16-20(27)9-10-22(21)28-25(24)32/h2-4,6-7,9-10,16,19H,5,8,11-15,17H2,1H3,(H,28,32) |
InChI Key |
FKICQARVKABKHW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870466.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(3-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10870472.png)
![3-[(E)-(1,3-benzoxazol-2-ylimino)methyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B10870474.png)
![1,3-Benzothiazol-2-YL {[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10870476.png)
![7-(2-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10870482.png)
![N-[(4E)-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-4-methoxyaniline](/img/structure/B10870486.png)

![8-hydroxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10870493.png)
![N-{3-[(prop-2-en-1-ylamino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10870516.png)

![1,4,5,7-tetramethyl-6-{4-[(E)-phenyldiazenyl]phenyl}-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10870531.png)
![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10870532.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10870544.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10870562.png)
